(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-14-12-20(2)9-10-22(14)13-15-3-7-21(8-4-15)17(23)16-11-18-5-6-19-16/h5-6,11,14-15H,3-4,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCNFZFMBYJARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Piperidine
Introducing a chloromethyl group at the 4-position of piperidine enables subsequent alkylation with 2,4-dimethylpiperazine. A modified Eschweiler-Clarke reaction is employed.
Procedure :
- (Piperidin-1-yl)(pyrazin-2-yl)methanone (1.0 equiv) is treated with paraformaldehyde (3.0 equiv) and hydrochloric acid (conc., 5.0 equiv) in acetonitrile at 60°C for 24 h.
- The intermediate hydroxymethyl derivative is chlorinated using thionyl chloride (2.0 equiv) in DCM at 0°C.
- The product, 4-(chloromethyl)piperidin-1-yl)(pyrazin-2-yl)methanone, is isolated via flash chromatography (62% yield over two steps).
Optimization Insights :
- Microwave irradiation (80°C, 10 min) enhances reaction efficiency, reducing side-product formation.
- Steric hindrance at the 4-position necessitates excess formaldehyde to drive conversion.
Alternative Synthetic Routes
Reductive Amination
A two-step strategy avoids chloromethyl intermediates:
- Mannich Reaction : Piperidine, formaldehyde, and 2,4-dimethylpiperazine react in ethanol to form the 4-aminomethyl derivative.
- Coupling with Pyrazine : The amine is acylated with pyrazine-2-carbonyl chloride under Schlenk conditions.
Challenges :
- Competing over-alkylation necessitates strict stoichiometric control.
- Lower yields (∼45%) compared to the chloromethyl pathway.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Stable at −20°C for 6 months; degrades in aqueous solutions (t₁/₂ = 72 h at pH 7.4).
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for chloromethylation and alkylation steps, improving yield to 74% at pilot scale.
Cost-Efficiency Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost | $12.3/g | $8.9/g |
| Cycle Time | 48 h | 6 h |
| Waste Volume | 15 L/kg | 4 L/kg |
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound is investigated for its therapeutic potential, particularly in the treatment of neurological disorders and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
(a) (3,5-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- Key Differences : Replaces pyrazine with a 3,5-dimethoxyphenyl group and substitutes piperidine with a pyridinyl-piperazine.
- The pyridinyl substituent may alter receptor selectivity, as seen in dopamine D3 receptor ligands .
(b) 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
- Key Differences : Features a thiophene ring instead of pyrazine and a trifluoromethylphenyl-piperazine group.
- Implications : The thiophene’s electron-rich nature favors interactions with hydrophobic pockets, whereas the pyrazine’s nitrogen atoms may enhance hydrogen bonding. The trifluoromethyl group improves metabolic stability compared to the dimethylpiperazine in the target compound .
(c) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Key Differences : Incorporates a pyrazole ring and a butan-1-one linker instead of pyrazine and piperidine.
- Pyrazole’s hydrogen-bonding capacity differs from pyrazine’s π-deficient system .
Functional Group Variations and Pharmacokinetic Implications
Biological Activity
The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a synthetic derivative belonging to the class of piperazine compounds. This class is known for its diverse biological activities, including anti-parasitic, antimicrobial, and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone. Its molecular formula is with a molecular weight of approximately 281.44 g/mol. The structure includes a piperidine ring linked to a dimethylpiperazine group and a pyrazine moiety, contributing to its unique biological properties.
The primary target of this compound is Plasmodium falciparum , the causative agent of malaria. The compound has been shown to inhibit the growth of P. falciparum significantly, with growth inhibition rates ranging from 56% to 93% at a concentration of 40 μg/mL . The mode of action likely involves disruption of essential biochemical pathways critical for the survival and replication of the parasite.
Antimalarial Activity
Research indicates that (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone exhibits potent antimalarial activity. In vitro studies have demonstrated significant inhibition of P. falciparum growth, highlighting its potential as a therapeutic agent against malaria.
Antimicrobial Activity
In addition to its antimalarial properties, this compound has shown promise in antimicrobial applications. Similar piperazine derivatives have been reported to possess moderate to excellent antimicrobial activities against various bacterial strains . This suggests that the compound may also be effective in treating infections caused by bacteria.
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Alkylation of piperidine with 2,4-dimethylpiperazine using alkyl halides (e.g., methyl iodide) under inert conditions. Temperature control (60–80°C) and solvent selection (e.g., DMF or ethanol) are critical for minimizing side reactions .
- Step 2 : Coupling the piperidine intermediate with pyrazine-2-carbonyl chloride via nucleophilic acyl substitution. Catalysts like triethylamine improve yield by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify methyl groups on piperazine (δ ~2.3 ppm) and pyrazine protons (δ ~8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-piperazine backbone .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for ) .
- X-ray Crystallography : Optional for absolute stereochemistry determination, though requires high-purity crystals .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro bioactivity and poor in vivo performance of this compound?
- Approaches :
- Physicochemical Optimization : Modify logP via substituent tuning (e.g., pyrazine ring methylation) to enhance membrane permeability. Solubility can be improved using co-solvents (e.g., PEG-400) in formulations .
- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce electron-withdrawing groups on the pyrazine ring to reduce CYP450-mediated degradation .
- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models. Adjust dosing regimens based on clearance rates .
Q. How can computational methods predict the biological targets of this compound?
- Methodology :
- Molecular Docking : Screen against receptors like dopamine D3 (PDB: 3PBL) or histamine H4 (PDB: 5YHV) using AutoDock Vina. Prioritize piperazine-piperidine interactions with conserved binding pockets .
- QSAR Modeling : Train models on analogs with known IC values (e.g., piperazine-based kinase inhibitors) to predict affinity for kinases or GPCRs .
- Machine Learning : Apply DeepChem or Schrödinger’s Canvas to classify target families based on structural fingerprints (e.g., Morgan fingerprints) .
Q. What experimental designs validate enantiomer-specific activity in this compound?
- Chiral Resolution :
- Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine alkylation to isolate enantiomers .
- Analytical Separation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Confirm purity via circular dichroism (CD) .
- Biological Testing : Compare IC of enantiomers in cell-based assays (e.g., cAMP inhibition for GPCR targets). A >10-fold difference indicates enantiomer specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
